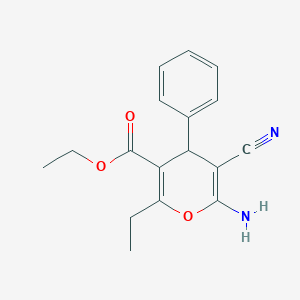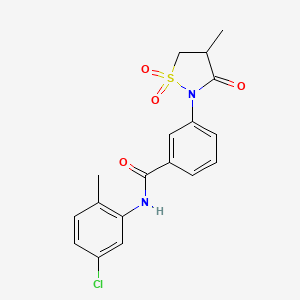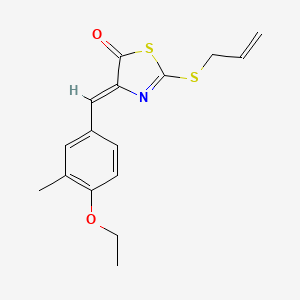
ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate, also known as ethyl cyano(pyran-4-yl)amino)-2-ethylphenylcarbamate, is a chemical compound with potential biological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate is not fully understood. However, one study suggested that the compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate has been shown to have biochemical and physiological effects. One study found that the compound had antioxidant properties, which may be useful in preventing oxidative damage in cells. Another study found that the compound had anti-inflammatory properties, which may be useful in treating inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate in lab experiments include its potential ability to inhibit the growth of cancer cells and its antioxidant and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate. One direction is to further investigate its mechanism of action, particularly its potential inhibition of topoisomerase II. Another direction is to study its potential applications in treating other diseases, such as inflammatory conditions. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects.
Synthesemethoden
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate can be synthesized using different methods. One method involves the reaction of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate cyanoacetate with 2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylatephenyl isocyanate in the presence of a base. Another method involves the reaction of this compound 2-(2-oxo-3-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate with cyanoacetic acid in the presence of a base. Both methods result in the formation of this compound 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate has been studied for its potential applications in scientific research. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. The results showed that ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-13-15(17(20)21-4-2)14(11-8-6-5-7-9-11)12(10-18)16(19)22-13/h5-9,14H,3-4,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRGQRYFEJFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)
![1-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5011658.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5011681.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B5011696.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)
![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011718.png)
![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)

![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
